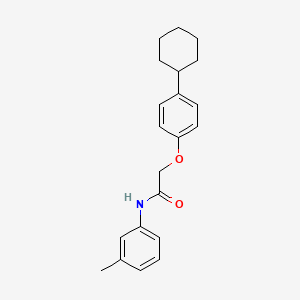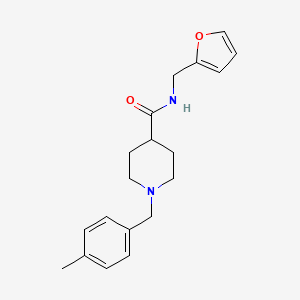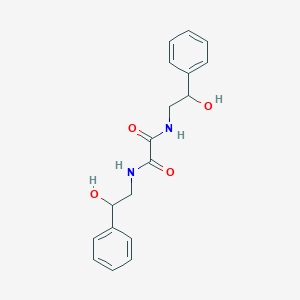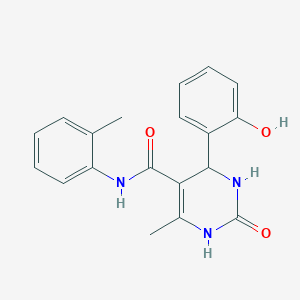
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
Mecanismo De Acción
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to reduce heart rate, blood pressure, and myocardial contractility. In the central nervous system, CCPA has been shown to have anticonvulsant, neuroprotective, and analgesic effects. CCPA has also been shown to have anti-inflammatory and antiplatelet effects, and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for use in lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for the specific activation of this receptor without affecting other receptors. CCPA is also stable and easy to handle, and has a long shelf life. However, CCPA has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on CCPA. One area of interest is the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of the therapeutic potential of adenosine A1 receptor agonists for the treatment of various diseases, such as Parkinson's disease, epilepsy, and ischemia. Finally, the role of adenosine A1 receptor activation in the regulation of immune function and inflammation is an emerging area of research that warrants further investigation.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of 4-cyclohexylphenol with 3-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, CCPA. The yield of CCPA is typically around 50-60%, and the purity can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CCPA has been extensively used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, and has been implicated in the pathophysiology of various diseases such as ischemia, epilepsy, and Parkinson's disease. CCPA has been used to study the effects of adenosine A1 receptor activation on these processes, as well as to investigate the potential therapeutic applications of adenosine A1 receptor agonists.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKEHKFNZNDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)



![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)
